Product packaging for 4,4-Dimethyl-1,3-cyclohexanedione(Cat. No.:CAS No. 562-46-9)

4,4-Dimethyl-1,3-cyclohexanedione

Cat. No.: B1345627
CAS No.: 562-46-9
M. Wt: 140.18 g/mol
InChI Key: PLGPBTCNKJQJHQ-UHFFFAOYSA-N
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Description

Significance as a Versatile Synthon in Contemporary Organic Synthesis

4,4-Dimethyl-1,3-cyclohexanedione serves as a versatile building block in a wide array of organic transformations. chemimpex.com Its utility stems from the presence of two carbonyl groups and an active methylene (B1212753) group, which allow for a variety of chemical modifications. researchgate.netresearchgate.net This structural arrangement facilitates reactions such as Michael additions, Knoevenagel condensations, and the synthesis of heterocyclic compounds. researchgate.netresearchgate.netnih.gov

The gem-dimethyl group at the 4-position provides steric hindrance, which can influence the regioselectivity of reactions and prevent unwanted side reactions. This feature is particularly advantageous in the construction of complex molecular architectures. chemimpex.com

The applications of this compound in organic synthesis are extensive. It is a key intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals. chemimpex.com Furthermore, its derivatives have been utilized in the formulation of dyes and pigments. chemimpex.com

Key Reactions and Applications:

Michael Addition: this compound readily participates in Michael addition reactions, where it acts as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors). researchgate.netwikipedia.org This reaction is fundamental for the formation of carbon-carbon bonds and is widely used in the synthesis of complex natural products. libretexts.org

Knoevenagel Condensation: This reaction involves the condensation of this compound with aldehydes or ketones, catalyzed by a weak base. researchgate.netwikipedia.org The resulting products are often α,β-unsaturated ketones, which are valuable intermediates in further synthetic transformations. wikipedia.org

Synthesis of Heterocycles: The dicarbonyl functionality of this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds, such as pyrans and quinolines. nih.govresearchgate.net These heterocyclic scaffolds are prevalent in many biologically active molecules.

Historical Context and Evolution of Research Perspectives

The synthesis of this compound, often referred to as dimedone, was first reported in the early 20th century. wikipedia.orgorgsyn.org The classical synthesis involves the Michael addition of diethyl malonate to mesityl oxide, followed by hydrolysis and decarboxylation. wikipedia.org

Initially, research focused on its use as a reagent for the characterization of aldehydes. wikipedia.org The reaction of dimedone with aldehydes yields crystalline derivatives with sharp melting points, which were used for identification purposes. wikipedia.org

Over time, the focus of research shifted towards exploring the synthetic potential of this compound as a building block in organic synthesis. researchgate.net The discovery of its utility in multicomponent reactions and in the synthesis of complex natural products has significantly expanded its applications. researchgate.netnih.gov

Timeline of Key Developments:

Early 20th Century: First synthesis of dimedone and its use as a derivatizing agent for aldehydes. wikipedia.orgorgsyn.org

Mid-20th Century: Exploration of its reactivity in various condensation and addition reactions.

Late 20th and Early 21st Century: Emergence as a versatile synthon in total synthesis and the development of new synthetic methodologies. researchgate.netnih.gov

Scope and Objectives of Current Academic Inquiry

Current research on this compound is focused on several key areas:

Development of Novel Synthetic Methodologies: Researchers are continuously exploring new ways to utilize this compound in organic synthesis. This includes the development of new catalytic systems, green reaction conditions, and asymmetric transformations. researchgate.net

Total Synthesis of Natural Products: The compound remains a valuable starting material and intermediate in the total synthesis of complex natural products with interesting biological activities. researchgate.netnih.gov

Medicinal Chemistry: Derivatives of this compound are being investigated for their potential therapeutic applications, including as anticancer and antimicrobial agents. chemimpex.comnih.gov

Materials Science: The unique properties of this diketone are being explored for the development of new materials, such as polymers and dyes. chemimpex.com

Interactive Data Table: Properties of this compound

PropertyValueReference
Molecular Formula C8H12O2 scbt.com
Molecular Weight 140.18 g/mol scbt.com
CAS Number 562-46-9 scbt.com
Melting Point 103-105 °C chemicalbook.com
Boiling Point 130 °C at 7 mmHg chemicalbook.com
Appearance White needles or solid wikipedia.orgchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B1345627 4,4-Dimethyl-1,3-cyclohexanedione CAS No. 562-46-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-8(2)4-3-6(9)5-7(8)10/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGPBTCNKJQJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204739
Record name 1,3-Cyclohexanedione, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562-46-9
Record name 1,3-Cyclohexanedione, 4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Cyclohexanedione, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4,4 Dimethyl 1,3 Cyclohexanedione and Its Derivatives

Chemo- and Regioselective Synthesis Strategies

The synthesis of 4,4-dimethyl-1,3-cyclohexanedione, commonly known as dimedone, and its derivatives often requires precise control over chemical reactivity at different positions, known as chemoselectivity, and the specific orientation of reactions, referred to as regioselectivity. Advanced synthetic strategies have been developed to achieve high levels of control in these aspects.

Catalytic Approaches in Dimedone Synthesis

Catalysis plays a pivotal role in the synthesis of dimedone, offering pathways with enhanced efficiency and selectivity. The classical synthesis of dimedone involves the Michael addition of diethyl malonate to mesityl oxide, followed by a Dieckmann cyclization, hydrolysis, and decarboxylation. acs.org While this is a foundational method, modern catalytic approaches aim to improve upon it.

Various catalysts have been explored to promote the key steps in dimedone synthesis and its subsequent reactions. For instance, in the derivatization of dimedone, iron(III) chloride and triphenylphosphine have been used as a catalytic system. researchgate.net Triphenylphosphine acts as a hydrogen bond acceptor, which weakens the intramolecular hydrogen bond in dimedone derivatives, facilitating the interaction with the iron(III) chloride catalyst. researchgate.net This catalytic system has been successfully applied in three-component reactions involving salicylaldehyde and dimedone. researchgate.net

Furthermore, the use of solid acid catalysts like Amberlyst-15 has been reported for reactions such as the Friedel-Crafts alkylation of resorcinols, which are precursors to the cyclohexanedione core. researchgate.net The application of heterogeneous catalysts is advantageous as it simplifies product purification and catalyst recovery.

Recent advancements also include the use of nanocatalysts. For example, Ni@Fe3O4 nanoparticles have demonstrated high efficiency as a reusable catalyst for the one-pot synthesis of 1,4-dihydropyridine (B1200194) derivatives from dimedone, aldehydes, and ammonium (B1175870) acetate. acs.org These magnetic nanoparticles allow for easy separation from the reaction mixture, contributing to more sustainable processes. acs.org

Catalyst SystemReaction TypeKey Advantages
Iron(III) chloride / TriphenylphosphineThree-component reactionsEnhanced selectivity
Amberlyst-15Friedel-Crafts alkylationSolid acid catalyst, easy separation
Ni@Fe3O4 nanoparticlesOne-pot synthesis of 1,4-dihydropyridinesHigh efficiency, magnetic recoverability

Green Chemistry Principles in Dimedone Production

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of dimedone and its derivatives. yale.edusigmaaldrich.com

One of the key aspects of green chemistry is the use of environmentally benign solvents. The synthesis of dimedone has been adapted to be performed in greener solvents, which are preferable to more hazardous organic solvents like tetrahydrofuran and acetonitrile. acs.org Furthermore, the development of "one-pot" processes, where multiple reaction steps are carried out in the same flask without isolating intermediates, is a hallmark of green synthesis. acs.org The synthesis of dimedone itself is a good example of a one-pot process, encompassing a Michael addition, Dieckmann cyclization, hydrolysis, and decarboxylation in a sequential manner. acs.org

Solvent-free, or solid-state, reactions represent another green approach. These reactions can be promoted by thermal processes or irradiation with microwaves or ultrasound, minimizing the use of solvents. researchgate.net The use of recyclable organocatalysts, such as proline, in conjunction with environmentally benign solvents like polyethylene glycol (PEG), has been demonstrated in carbonyl condensation reactions involving dimedone. acs.org

The table below summarizes some green chemistry approaches applied in reactions involving dimedone.

Green Chemistry PrincipleApplication in Dimedone ChemistryExample
Use of Greener SolventsReplacing hazardous organic solvents.Performing reactions in water or polyethylene glycol (PEG). acs.orgresearchgate.net
One-Pot SynthesisCombining multiple reaction steps to reduce waste and energy.The classical synthesis of dimedone from mesityl oxide and diethyl malonate. acs.org
Recyclable CatalystsUsing catalysts that can be easily recovered and reused.Proline as an organocatalyst in carbonyl condensation reactions. acs.org
Solvent-Free ReactionsConducting reactions without a solvent to minimize waste.Solid-state reactions promoted by heat or microwave irradiation. researchgate.net

Precursor Chemistry and Synthetic Pathways to the 1,3-Cyclohexanedione (B196179) Core

The fundamental structure of this compound is the 1,3-cyclohexanedione core. The primary synthetic route to dimedone involves the reaction of mesityl oxide with a malonic ester, typically diethyl malonate, in the presence of a base such as sodium ethoxide. acs.orgwikipedia.org This reaction proceeds through a sequence of well-established organic reactions:

Michael Addition: The enolate of diethyl malonate acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated ketone, mesityl oxide. This 1,4-conjugate addition is a key carbon-carbon bond-forming step. acs.org

Dieckmann Cyclization: The resulting intermediate undergoes an intramolecular Claisen condensation, where one of the ester groups is attacked by the enolate formed from the other ester, leading to the formation of a six-membered ring. This cyclization is a crucial step in constructing the 1,3-cyclohexanedione core. acs.org

Hydrolysis and Decarboxylation: The cyclic β-keto ester is then hydrolyzed under basic conditions to a β-keto acid, which is unstable and readily undergoes decarboxylation upon heating to yield this compound. acs.org

An alternative precursor for the synthesis of the broader 1,3-cyclohexanedione scaffold is resorcinol. 1,3-Cyclohexanedione can be produced by the semi-hydrogenation of resorcinol. wikipedia.org

The retrosynthetic analysis of dimedone highlights key bond disconnections and the strategic application of fundamental organic reactions. The synthesis illustrates principles of 1,3- and 1,5-dicarbonyl chemistry, intramolecular reactions for ring formation, and functional group interconversions. acs.org

Derivatization Strategies via Functional Group Interconversions

The presence of two carbonyl groups and an active methylene (B1212753) group makes this compound a versatile building block for the synthesis of a wide array of more complex molecules. researchgate.netresearchgate.net The reactivity of dimedone is characterized by its keto-enol tautomerism, with the enol form being predominant in solution. wikipedia.orgwikipedia.org This enolic hydroxyl group and the nucleophilic α-carbon are the primary sites for derivatization.

Alkylation and Acylation Reactions

The active methylene group of dimedone can be readily deprotonated to form a nucleophilic enolate, which can then participate in alkylation and acylation reactions.

Alkylation: The enolate of dimedone reacts with alkyl halides to introduce alkyl groups at the C-2 position. For example, treatment of the sodium salt of the enolate with methyl iodide yields 2-methyl-1,3-cyclohexanedione. wikipedia.org Reversible alkylation has also been explored as a strategy to improve the selectivity of three-component reactions involving dimedone and an aldehyde. researchgate.net

Acylation: Acylation of dimedone can occur at either the oxygen or the carbon atom of the enolate. O-acylation leads to the formation of enol esters, while C-acylation results in the formation of β-triketones. The selectivity between O- and C-acylation can be influenced by the reaction conditions, including the nature of the acylating agent, the solvent, and the counter-ion of the enolate. Mechanochemical methods have been shown to influence the selectivity of acylation reactions of dimedone with various acids. researchgate.net

The following table provides examples of alkylation and acylation products of dimedone.

ReagentReaction TypeProduct
Methyl iodideAlkylation2-Methyl-4,4-dimethyl-1,3-cyclohexanedione
Aldehydes (reversible)AlkylationIntermediate for three-component reactions researchgate.net
Various acids (mechanochemical)AcylationO-acylated or C-acylated products researchgate.net

Condensation and Cyclization Reactions

Dimedone is a widely used substrate in various condensation and cyclization reactions, leading to the formation of a diverse range of heterocyclic compounds. These reactions often proceed through initial Knoevenagel or aldol condensations, followed by subsequent cyclization steps.

Knoevenagel Condensation: Dimedone readily undergoes Knoevenagel condensation with aldehydes to form α,β-unsaturated intermediates. researchgate.net These intermediates are highly reactive and can participate in subsequent Michael additions and cyclizations. For example, the reaction of dimedone with aldehydes can lead to the formation of xanthene derivatives. sigmaaldrich.com

Multi-component Reactions: Dimedone is a key component in many multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product. researchgate.net A well-known example is the Hantzsch dihydropyridine (B1217469) synthesis, where dimedone, an aldehyde, and a source of ammonia (B1221849) (like ammonium acetate) react to form dihydropyridine derivatives. acs.org These reactions are often catalyzed and can be performed under green conditions. acs.org

Cyclization to Heterocycles: The condensation products of dimedone can undergo further intramolecular cyclization to form a variety of heterocyclic systems. For instance, a one-pot Knoevenagel-Michael reaction followed by an NBS-induced cyclization of aldehydes and two molecules of dimedone has been reported to produce spiro[1-benzofuran-2,1'-cyclohexane] derivatives. osi.lv Sequential Knoevenagel condensation/cyclization reactions have also been developed for the synthesis of indene and benzofulvene derivatives. acs.orgnih.gov

The table below showcases the diversity of products obtained from condensation and cyclization reactions of dimedone.

ReactantsReaction TypeProduct Class
AldehydesKnoevenagel Condensation/CyclizationXanthenes sigmaaldrich.com
Aldehydes, Ammonium AcetateHantzsch Synthesis (MCR)1,4-Dihydropyridines acs.org
Aldehydes (2 equiv.), NBSKnoevenagel-Michael/CyclizationSpiro[1-benzofuran-2,1'-cyclohexanes] osi.lv
2-(1-Phenylvinyl)benzaldehyde, MalonatesSequential Knoevenagel Condensation/CyclizationIndenes and Benzofulvenes acs.orgnih.gov

Elucidating the Reactivity and Mechanistic Pathways of 4,4 Dimethyl 1,3 Cyclohexanedione

Keto-Enol Tautomerism and Its Influence on Reactivity

4,4-Dimethyl-1,3-cyclohexanedione, also known as dimedone, exhibits keto-enol tautomerism, a fundamental concept in organic chemistry where a molecule exists as an equilibrium mixture of a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond) study.comoregonstate.edu. The position of this equilibrium is influenced by various factors, including solvent polarity and temperature, which in turn dictates the compound's reactivity . In chloroform (B151607), for instance, dimedone exists in a 2:1 keto to enol ratio wikipedia.org. The presence of two electron-withdrawing keto groups makes the hydrogen atoms on the adjacent carbon atom highly acidic, facilitating their removal and subsequent tautomerization to the more stable enol form study.com. This contrasts with its isomer, 2,2-dimethyl-1,3-cyclohexanedione, which predominantly exists in the keto form due to the absence of these acidic alpha-hydrogens study.com.

The enol form of this compound is stabilized by the formation of intermolecular hydrogen bonds, leading to the creation of dimeric structures researchgate.netnih.gov. This association plays a crucial role in its chemical behavior. The hydroxyl group of the enol form is a key reactive site, influencing its participation in various chemical transformations researchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the keto-enol tautomerism of this compound. In solution, the presence of both tautomers can be observed and quantified by comparing the integration values of their respective signals in the ¹H NMR spectrum acs.org. For example, in a CDCl₃ solution, both the keto and enol forms are present in appreciable amounts, allowing for their distinct characterization acs.orgresearchgate.net. The ¹³C NMR spectrum also provides evidence for the existence of both tautomers, with distinct signals corresponding to the carbonyl carbons of the keto form and the sp² hybridized carbons of the enol form researchgate.net.

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for Tautomers of this compound in CDCl₃

Assignment Keto Form Enol Form
C(CH₃)₂~1.1~1.1
CH₂ (adjacent to C=O)~2.4~2.3
CH₂ (between C=O)~3.5-
=CH-~5.5
OH-~11-12

Note: The chemical shifts are approximate and can vary slightly depending on the experimental conditions.

Mass spectrometry has also been employed to study the tautomeric equilibrium in the gas phase. The fragmentation patterns of the molecular ions can provide information about the relative abundance of the keto and enol forms prior to ionization researchgate.net.

Theoretical and computational methods, such as Density Functional Theory (DFT), are utilized to investigate the energetics of the keto-enol tautomerization of this compound. These calculations help in understanding the relative stabilities of the tautomers and the energy barriers for their interconversion researchgate.netlongdom.orgscielo.org.mx. Computational studies have shown that the enol form is generally more stable than the diketo form, which is consistent with experimental observations researchgate.net. The stability of the enol form is attributed to the formation of a conjugated system and the potential for intramolecular hydrogen bonding.

Calculations can also predict how the tautomeric equilibrium is affected by the solvent. The polarizable continuum model (PCM) is often used to simulate the solvent environment and has shown that more polar solvents tend to favor the keto form due to its larger dipole moment .

Nucleophilic and Electrophilic Reactivity Profiles

The dual existence of keto and enol tautomers endows this compound with both nucleophilic and electrophilic character. The enolate anion, formed by the deprotonation of the acidic α-hydrogen, is a potent nucleophile studycorgi.com. This nucleophilicity is central to many of its reactions, allowing it to participate in carbon-carbon bond-forming reactions.

Conversely, the carbonyl carbons of the keto form are electrophilic and susceptible to attack by nucleophiles. This electrophilic nature is exploited in reactions such as additions to the carbonyl group. The reactivity profile of this compound is therefore a rich interplay between its nucleophilic enolate form and its electrophilic keto form.

Reaction Kinetics and Mechanistic Investigations

The study of reaction kinetics and mechanisms provides a deeper understanding of the chemical transformations involving this compound.

The oxidation of this compound can proceed through various mechanisms depending on the oxidizing agent and reaction conditions. For instance, in the presence of certain metal complexes and an oxidant like iodosylbenzene, the reaction can be catalyzed, leading to the formation of oxidized products. The mechanism may involve the formation of a high-valent metal-oxo species that acts as the active oxidant. It is also important to consider that decomposition products of the catalyst could themselves be catalytically active nih.gov. In some cases, oxidation reactions can proceed via radical pathways dntb.gov.ua.

This compound readily undergoes addition and condensation reactions, which are fundamental to its synthetic utility. A classic example is the aldol condensation, where the enolate of dimedone acts as a nucleophile, adding to a carbonyl compound studycorgi.commasterorganicchemistry.comyoutube.com. This is followed by a dehydration step to yield an α,β-unsaturated ketone.

The Michael addition is another important reaction, where the enolate of dimedone adds to an α,β-unsaturated carbonyl compound in a conjugate addition fashion studycorgi.comchegg.com. The synthesis of dimedone itself often involves a Michael addition followed by a Dieckmann condensation chegg.com.

Condensation reactions with aldehydes are also characteristic of this compound and can be used for the derivatization and identification of aldehydes wikipedia.org. These reactions typically proceed through the initial formation of an enamine or a Knoevenagel-type adduct, which can then undergo further transformations.

Role in Multi-Component Reactions (MCRs)

This compound is a versatile building block in the realm of multi-component reactions (MCRs), which are powerful one-pot processes that combine three or more reactants to form a complex product in a single synthetic operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. The reactivity of this compound in MCRs is primarily attributed to its active methylene (B1212753) group situated between two carbonyl functionalities, which can readily participate in a variety of condensation and addition reactions.

Cascade and Domino Reaction Pathways

In the context of MCRs, this compound is an excellent substrate for initiating cascade or domino reaction sequences. These reactions involve a series of intramolecular and intermolecular transformations that occur sequentially without the need for isolating intermediates. The initial step often involves the formation of a new carbon-carbon or carbon-heteroatom bond, which then triggers subsequent cyclization or rearrangement events to construct complex polycyclic or heterocyclic scaffolds.

A classic example of a cascade reaction involving a related cyclic dione is the Hantzsch pyridine (B92270) synthesis . In a modified Hantzsch reaction, this compound can react with an aldehyde and a nitrogen source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to produce acridinedione derivatives. The reaction pathway typically begins with a Knoevenagel condensation between the aldehyde and the dione, followed by a Michael addition of an enamine (formed in situ from the dione and ammonia), and culminates in a cyclization and dehydration cascade to yield the final aromatic product.

Another significant multi-component reaction where this compound can serve as a key component is the Biginelli reaction . This acid-catalyzed cyclocondensation involves an aldehyde, a β-dicarbonyl compound (in this case, this compound), and urea (B33335) or thiourea. The domino sequence is thought to proceed through the formation of an N-acyliminium ion intermediate, which is then attacked by the enol of the dione. Subsequent cyclization and dehydration lead to the formation of dihydropyrimidinone-fused ring systems. While some studies with the isomeric 5,5-dimethyl-1,3-cyclohexanedione (dimedone) in more complex cascade reactions have shown limitations, the fundamental Biginelli reaction remains a viable pathway. nih.gov

Furthermore, cascade reactions initiated by the condensation of this compound with aldehydes can lead to the formation of spirocyclic compounds. For instance, the reaction with isatins in the presence of another nucleophile can proceed through a cascade of reactions to form complex spirooxindole architectures, which are of significant interest in medicinal chemistry.

Catalyst-Mediated MCRs and Reaction Optimization

The efficiency, selectivity, and scope of multi-component reactions involving this compound can be significantly enhanced through the use of catalysts. Both homogeneous and heterogeneous catalysts, including acids, bases, metal complexes, and organocatalysts, have been employed to facilitate these transformations. The optimization of reaction conditions, such as the choice of catalyst, solvent, temperature, and reactant stoichiometry, is crucial for achieving high yields and purities of the desired products.

For the synthesis of acridinediones , various Lewis acid catalysts, such as indium(III) triflate, have been shown to be highly effective in promoting the one-pot, three-component reaction of an amine, an aldehyde, and a cyclic 1,3-dione. The optimization of these reactions often involves screening a range of catalysts and solvents to identify the most efficient system.

In the synthesis of xanthene derivatives , a variety of catalysts have been explored for the condensation of aldehydes with 1,3-cyclohexanediones. These include Brønsted acids like p-dodecylbenzenesulfonic acid (DBSA), which has been successfully used in aqueous media, promoting a greener synthetic approach. Optimization studies for such reactions focus on catalyst loading, reaction time, and temperature to maximize yields while maintaining environmentally friendly conditions.

Organocatalysis has also emerged as a powerful strategy for mediating MCRs with cyclic diones. For example, chiral organocatalysts can be employed to induce stereoselectivity in cascade reactions, leading to the formation of enantioenriched products. While specific studies on this compound are less common, the principles of organocatalyzed Michael additions and aldol reactions with related diones demonstrate the potential for developing asymmetric MCRs.

The following interactive data table summarizes representative catalyst-mediated multi-component reactions involving the structurally similar 5,5-dimethyl-1,3-cyclohexanedione (dimedone), which provide a strong indication of the expected reactivity and conditions for this compound.

Product TypeReactantsCatalystSolventTemperatureYield (%)
AcridinedioneAromatic Amine, Aldehyde, DimedoneIn(OTf)₃DMF100°C>90
XantheneAldehyde, DimedoneDBSAWaterReflux85-95
DihydropyrimidinoneAldehyde, Urea, DimedoneTMSClDMFRoom Temp~80-90

Catalysis and Reaction Engineering Involving 4,4 Dimethyl 1,3 Cyclohexanedione

Homogeneous Catalysis Applications

While 4,4-Dimethyl-1,3-cyclohexanedione, commonly known as dimedone, is a versatile precursor in various organic syntheses, its direct application as a ligand or catalyst in classical homogeneous catalysis is not extensively documented in dedicated studies. However, its derivatives and the compound itself participate in homogeneously catalyzed reactions. For instance, transition metal complexes in a homogeneous phase are employed to catalyze reactions where dimedone acts as a reactant. A notable example is the rhodium(II)-catalyzed formal 1,3-cycloaddition of 2-diazodimedone to furan and dihydrofuran. researchgate.net In such reactions, the transition metal complex activates the diazo group of the dimedone derivative, facilitating the cycloaddition. researchgate.net

Furthermore, the principles of homogeneous catalysis are evident in various multi-component reactions involving dimedone. These reactions often utilize soluble catalysts to achieve high efficiency and selectivity in the synthesis of complex molecules.

Heterogeneous Catalysis and Solid Support Systems

The use of heterogeneous catalysts in reactions involving this compound offers significant advantages, particularly in terms of catalyst recovery and recycling, which aligns with the principles of green chemistry. Solid-supported reagents and catalysts are functionalized polymers or inorganic materials that facilitate synthetic transformations. youtube.comed.ac.uk Their use simplifies product purification, as the catalyst can be easily removed by filtration. youtube.com

A variety of solid-supported catalysts have been effectively used in dimedone-based syntheses. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) supported on Amberlyst-15 has been utilized as a novel heterogeneous catalyst for the one-pot condensation of dimedone, aldehydes, and naphthols to produce benzoxanthenones in good to excellent yields. mdpi.com Similarly, molecular sieves (4 Å) modified with iron(III) have proven to be efficient heterogeneous catalysts for the one-pot, four-component synthesis of 9-aryl-hexahydroacridine-1,8-diones from dimedone, aromatic aldehydes, and ammonium (B1175870) acetate in ethanol. bath.ac.uk

The following table summarizes selected heterogeneous catalytic systems used in reactions with this compound.

Catalyst SystemReactantsProductKey Advantages
DABCO on Amberlyst-15Dimedone, Aldehydes, NaphtholsBenzoxanthenonesReusable, high yields
Iron(III) on 4 Å Molecular SievesDimedone, Aromatic Aldehydes, Ammonium Acetate9-Aryl-hexahydroacridine-1,8-dionesHigh efficiency, one-pot synthesis
Potassium Fluoride on Clinoptilolite Nanoparticles (KF/CP NPs)Dimedone, Aromatic Aldehydes, 2-NaphtholTetrahydrobenzo[a]-xanthene-11-onesSolvent-free, reusable, high yields

Nanoparticle-Catalyzed Transformations

Nanoparticles are increasingly recognized as effective heterogeneous catalysts due to their high surface-to-volume ratio. researchgate.netd-nb.info In the context of this compound chemistry, various nanoparticle systems have been employed to catalyze transformations with high efficiency.

Copper oxide nanoparticles (CuO NPs) have been successfully used as a catalyst for the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives from dimedone and aromatic aldehydes. researchgate.netd-nb.infonih.gov This reaction proceeds via a tandem Knoevenagel condensation followed by a Michael addition under solvent-free grinding conditions, offering excellent yields (83–96%) and short reaction times. researchgate.netd-nb.infonih.gov The CuO NPs can be easily recovered and reused without a significant loss in catalytic activity. researchgate.netd-nb.info

Another example is the use of potassium fluoride impregnated on clinoptilolite nanoparticles (KF/CP NPs) as a solid base catalyst for the multicomponent condensation of dimedone, aromatic aldehydes, and 2-naphthol to produce tetrahydrobenzo[a]-xanthene-11-one derivatives. nih.gov This method also operates under solvent-free conditions and demonstrates good recyclability of the catalyst. nih.gov

The table below highlights key findings in nanoparticle-catalyzed reactions of this compound.

Nanoparticle CatalystReactantsProductReaction ConditionsYield (%)
Copper Oxide (CuO) NPsDimedone, Aromatic Aldehydes2,2'-Arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one)Grinding, solvent-free, 100°C83-96
Potassium Fluoride on Clinoptilolite (KF/CP) NPsDimedone, Aromatic Aldehydes, 2-NaphtholTetrahydrobenzo[a]-xanthene-11-onesSolvent-free, 80°CGood to excellent

Metal-Organic Framework (MOF) Catalysis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them promising heterogeneous catalysts. mdpi.comrsc.org

A notable application of MOFs in reactions involving this compound is the synthesis of polyhydroquinoline derivatives. A modified zirconium-based MOF, UiO-66-Pyca-Ce(III), has been shown to be a highly efficient and reusable catalyst for the one-pot, four-component reaction of dimedone, substituted aldehydes, ethyl acetoacetate, and ammonium acetate in ethanol at ambient temperature. semanticscholar.org The catalyst's high activity is attributed to the presence of Lewis acid active sites. semanticscholar.org This approach highlights the potential of MOFs as designer catalysts for complex organic transformations.

Organocatalysis in Dimedone Chemistry

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern organic synthesis. In the chemistry of this compound, organocatalysts have been employed to achieve high levels of stereoselectivity in various transformations.

A significant example is the enantioselective isomerization of prochiral 2-(2-nitrophenyl)-1,3-cyclohexanediones containing an alcohol side chain, mediated by simple organocatalysts like quinidine. This reaction leads to the formation of strained nonalactones with up to three stereocenters in high enantiomeric and diastereomeric ratios. The organocatalyst engages the substrate through noncovalent interactions, creating a chiral environment that directs the stereochemical outcome of the reaction.

Camphor sulfonic acid, an efficient organocatalyst, has been used for the one-pot pseudo three-component synthesis of 1,8-dioxo-octahydroxanthenes from two equivalents of dimedone and one equivalent of an aromatic aldehyde. This protocol offers advantages such as high atom economy and simple work-up procedures.

The following table summarizes selected organocatalytic reactions involving this compound.

OrganocatalystReactantsProductKey Features
Quinidine2-(2-nitrophenyl)-1,3-cyclohexanediones with alcohol side chainNonalactonesHigh enantioselectivity, up to three stereocenters
Camphor Sulfonic AcidDimedone, Aromatic Aldehydes1,8-Dioxo-octahydroxanthenesHigh atom economy, simple work-up
Diphenylprolinol silyl ether1,3-Diethyl 2-(2-oxopropylidene)propanedioate, α,β-Unsaturated Aldehydestrans-HydrindanesHigh diastereoselectivity, one-pot synthesis

Solvent-Free and Aqueous Media Reactions

The development of synthetic methodologies that minimize or eliminate the use of volatile and toxic organic solvents is a central goal of green chemistry. This compound has been extensively utilized in reactions conducted under solvent-free conditions or in aqueous media.

Solvent-free reactions often involve grinding the reactants together, sometimes with a solid catalyst, which can lead to shorter reaction times and higher yields. researchgate.netd-nb.info The synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives using CuO nanoparticles is a prime example of a solvent-free reaction conducted by grinding. researchgate.netd-nb.info Similarly, the synthesis of 1,8-dioxo-octahydroxanthenes catalyzed by saccharin sulfonic acid can be performed efficiently under solvent-free conditions.

Water is an environmentally benign solvent, and its use in organic synthesis is highly desirable. Dimedone's reactivity in aqueous media has been demonstrated in several multi-component reactions. For instance, the synthesis of novel zwitterionic derivatives has been achieved through a three-component condensation of barbituric acid derivatives, dimedone, and various aldehydes in an aqueous diethylamine medium. semanticscholar.org This approach is environmentally friendly, with a clean synthetic procedure and excellent yields. semanticscholar.org Furthermore, the synthesis of tetrahydrobenzo[b]pyran derivatives from dimedone, arylaldehydes, and malononitrile (B47326) has been successfully carried out in water using a low-toxic and easy-to-handle catalyst. mdpi.com

The table below provides examples of solvent-free and aqueous media reactions involving this compound.

Reaction TypeReactantsCatalyst/PromoterProduct
Solvent-FreeDimedone, Aromatic AldehydesCuO Nanoparticles2,2'-Arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one)
Solvent-FreeDimedone, Aromatic AldehydesSaccharin Sulfonic Acid1,8-Dioxo-octahydroxanthenes
Aqueous MediaBarbituric Acid Derivatives, Dimedone, AldehydesDiethylamineZwitterionic Derivatives
Aqueous MediaDimedone, Arylaldehydes, MalononitrileDPTSTetrahydrobenzo[b]pyran Derivatives

Spectroscopic and Computational Characterization of 4,4 Dimethyl 1,3 Cyclohexanedione Derivatives

Advanced NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 4,4-dimethyl-1,3-cyclohexanedione derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the molecular framework, tautomeric equilibria, and conformational dynamics.

In chloroform (B151607) solution, this compound exists in a keto-enol tautomeric equilibrium, with the keto form being the major species in a 2:1 ratio. wikipedia.org The ¹H NMR spectrum in CDCl₃ reflects this equilibrium. The diketo form shows characteristic signals for the two methyl groups as a singlet, and the two methylene (B1212753) groups adjacent to the carbonyls also appear as a singlet. The enol form, 3-hydroxy-5,5-dimethylcyclohex-2-enone, displays distinct signals, including a sharp peak in the double-bond region around δ 5.5 ppm. researchgate.net

¹³C NMR spectroscopy further corroborates the presence of both tautomers. The diketo form exhibits signals for the carbonyl carbons, the quaternary carbon bearing the methyl groups, the methylene carbons, and the methyl carbons. The enol form shows signals for two different sp² hybridized carbons, in addition to the other carbons in the ring. researchgate.net The chemical shifts in both ¹H and ¹³C NMR are sensitive to the solvent, which can influence the position of the tautomeric equilibrium. For instance, polar solvents like DMSO can shift the equilibrium compared to less polar solvents like chloroform. acs.org

The analysis of various derivatives of dimedone, such as those formed by reaction with aldehydes, also relies heavily on NMR. For example, the ¹H NMR spectrum of acetaldehyde (B116499) dimedone derivative in carbon tetrachloride solution provides strong evidence for an intramolecularly hydrogen-bonded enolic structure. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Tautomer Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
Diketo¹H~1.1sC(CH₃)₂
~2.3sCH₂C=O
~3.4sCH₂ between C=O
Enol¹H~1.1sC(CH₃)₂
~2.2sCH₂C=O
~5.5s=CH
~11.0br sOH
Diketo¹³C~28qCH₃
~32sC(CH₃)₂
~50tCH₂
~205sC=O
Enol¹³C~28qCH₃
~32sC(CH₃)₂
~45tCH₂
~100d=CH
~190s=C-OH
~195sC=O

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. The electron ionization (EI) mass spectrum of dimedone itself shows a molecular ion peak (M⁺) at m/z 140. chemicalbook.com

The base peak in the mass spectrum can sometimes provide clues about the predominant tautomeric form in the gas phase. For example, in the acetaldehyde dimedone derivative, the base peak at m/e 83 suggests that the molecular ion may be derived from the bis-diketo structure. rsc.org

Table 2: Key Mass Spectral Fragments for Dimedone and its Aldehyde Derivatives

Compound m/z of Molecular Ion (M⁺) Key Fragment Ions (m/z) Interpretation of Fragments
Dimedone14084, 83, 56Retro-Diels-Alder of enol form, loss of H, loss of C₂H₄O
Aldehyde-Dimedone AdductsVaries[M - 140]⁺, 140Loss of a dimedone molecule, dimedone molecular ion

Infrared and UV-Vis Spectroscopic Signatures

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions in this compound and its derivatives.

The IR spectrum of dimedone is characterized by absorptions corresponding to its functional groups. In the solid state, where it exists predominantly in the enolic form, a broad absorption is observed in the O-H stretching region. cdnsciencepub.commcmaster.caresearchgate.netcdnsciencepub.com The spectrum also shows strong C=O stretching vibrations. The exact positions of these bands can help distinguish between the keto and enol forms. chegg.com For example, the enol form will show a C=C stretching absorption. The NIST WebBook provides reference IR spectra for 1,3-cyclohexanedione (B196179), 5,5-dimethyl-. nist.gov

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The UV spectra of dimedone and its parent compound, 1,3-cyclohexanedione, have been measured in various solvents. researchgate.net The position and intensity of the absorption maxima are dependent on the solvent and the concentration, which reflects the keto-enol tautomerism. The electronic transitions, such as those from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), are responsible for the observed absorption bands. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of molecules in the solid state. Studies on this compound have revealed crucial details about its crystal packing and intermolecular interactions.

In the solid state, dimedone exists exclusively in its enolic form. cdnsciencepub.commcmaster.caresearchgate.netcdnsciencepub.com The crystal structure shows that the molecules are linked together in infinite chains through intermolecular hydrogen bonds. cdnsciencepub.commcmaster.caresearchgate.netcdnsciencepub.com This hydrogen bonding occurs between the hydroxyl group of one molecule and the carbonyl group of an adjacent molecule. cdnsciencepub.commcmaster.caresearchgate.netcdnsciencepub.com The crystal system for dimedone is monoclinic, with the space group P2₁/n. cdnsciencepub.commcmaster.caresearchgate.netcdnsciencepub.com

Table 3: Crystallographic Data for this compound

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.079(7)
b (Å)6.835(3)
c (Å)12.438(4)
β (°)110.24(5)
Z4

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling have become powerful tools for complementing experimental data and providing deeper insights into the properties of this compound and its derivatives.

Electronic Structure and Reactivity Predictions

Computational methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and predict the reactivity of these compounds. The two electron-withdrawing carbonyl groups in dimedone make the protons on the central methylene group acidic. researchgate.net Quantum chemical calculations can quantify properties like molecular orbital energies (HOMO and LUMO), which are crucial for understanding reactivity in reactions like the Diels-Alder reaction. nih.gov

The electronic structure is key to understanding the reactivity of dimedone derivatives. For instance, in the context of designing new molecules, Quantitative Structure-Activity Relationship (QSAR) models have been developed for dimedone derivatives, using molecular descriptors calculated by DFT. mdpi.com These models help in predicting the biological activity based on the molecular structure. mdpi.com

Conformational Analysis and Energy Landscapes

Molecular modeling techniques are used to explore the conformational preferences and energy landscapes of this compound and its derivatives. The cyclohexane (B81311) ring in these compounds can adopt different conformations, such as chair and boat forms. For substituted cyclohexanes, the relative stability of different conformers is a key aspect. In cis-1,3-dimethylcyclohexane, the conformer with both methyl groups in equatorial positions is more stable. libretexts.org

For dimedone itself, computational studies have been performed to optimize the molecular structures of its stable tautomers in different solvents. researchgate.net These calculations help in understanding the relative energies of the conformers and the barriers to interconversion, providing a more complete picture of the molecule's dynamic behavior.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound (also known as dimedone) derivatives, QSAR studies have been instrumental in understanding the structural requirements for their biological activities and in designing new, more potent analogs.

Research has focused on developing QSAR models for various therapeutic targets, including cancer. mdpi.comresearchgate.netnih.gov These models typically use a range of molecular descriptors, which are numerical values that characterize the topological, physicochemical, and electronic properties of the molecules. mdpi.comnih.gov

One notable study investigated the quantitative relationship between the molecular structure of 38 dimedone derivatives and their biological activity against non-small cell lung cancer (NSCLC). mdpi.com This research utilized molecular descriptors calculated through Density Functional Theory (DFT) at the B3LYP/6-31G level, as well as topological and physicochemical parameters. mdpi.com Both Multiple Linear Regression (MLR) and Multiple Non-Linear Regression (MNLR) techniques were employed to develop the QSAR models. mdpi.comresearchgate.net The statistical quality of these models was found to be robust, indicating a high predictive power. mdpi.com

The results for the linear and non-linear models are summarized in the table below:

Model TypeR²CVR²test
Linear Model (MLR) 0.9130.850.934
Non-linear Model (MNLR) 0.9910.820.997
Table 1: Statistical results of QSAR models for dimedone derivatives against NSCLC. mdpi.com

The high values of the coefficient of determination (R²), the cross-validated R² (R²CV), and the R² for the test set (R²test) underscore the reliability and predictive capacity of the developed models. mdpi.com

Further investigations into the anti-NSCLC activity of cyclohexane-1,3-dione derivatives identified eight key molecular descriptors that are strongly correlated with the biological inhibitory activity (pIC50). nih.gov These descriptors serve as crucial structural indicators for designing new compounds with enhanced activity. nih.gov

The identified molecular descriptors are detailed in the following table:

Descriptor TypeDescriptor Name
Physicochemical Stretch–Bend (S–B)
Hydrogen Bond Acceptor (HBA)
Connolly Molecular Area (CMA)
Polar Surface Area (PSA)
Total Connectivity (TC)
Electronic Total Energy (ET)
Highest Occupied Molecular Orbital Energy (EHOMO)
Lowest Unoccupied Molecular Orbital Energy (ELUMO)
Table 2: Key molecular descriptors for anti-NSCLC activity of cyclohexane-1,3-dione derivatives. nih.gov

Similar QSAR studies have been conducted on dimedone derivatives for their potential against human colon cancer (HT-29), also demonstrating high predictive power. researchgate.net The insights gained from these QSAR models have been utilized to design novel molecular structures with potentially superior inhibitory activity compared to the initially tested compounds. mdpi.comresearchgate.net

In addition to 2D-QSAR, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to derivatives such as 2-(aryloxyacetyl)cyclohexane-1,3-diones, which act as 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. frontiersin.org These 3D models provide insights into the steric and electrostatic field requirements for enhanced biological activity. frontiersin.orgresearchgate.net

Exploration of Advanced Applications of 4,4 Dimethyl 1,3 Cyclohexanedione Derivatives

Medicinal Chemistry and Pharmaceutical Development

The unique structural features of 4,4-dimethyl-1,3-cyclohexanedione make it a valuable scaffold in drug design and development. Its derivatives have been extensively investigated for their potential therapeutic applications, including antimicrobial, anticancer, and antioxidant activities.

Design and Synthesis of Biologically Active Scaffolds

The this compound core is a key component in the synthesis of various biologically active heterocyclic compounds. researchgate.netresearchgate.net Its reactivity allows for the construction of diverse molecular architectures, leading to the discovery of novel therapeutic agents. nih.govresearchgate.netsemanticscholar.org For instance, dimedone is a precursor in the synthesis of pyrazole-dimedone hybrids, which have shown promising antimicrobial properties. nih.gov The synthesis often involves one-pot multicomponent reactions, which are efficient and environmentally friendly. nih.govnih.gov

Researchers have successfully synthesized a variety of scaffolds derived from dimedone, including:

Xanthenes and Chromenes: These compounds are known for their antimicrobial activities. nih.gov

Quinazoline and Acridine derivatives: These scaffolds also exhibit antimicrobial properties. nih.gov

2,3-Dihydrofuran (B140613) derivatives: These have been identified as potential inhibitors of Staphylococcal thioredoxin reductase. nih.gov

Nitrogen-based heterocycles fused to a dimedone core: These have been evaluated for their anticancer activity. nih.gov

The design of new derivatives is often aided by computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. mdpi.com These techniques help in predicting the biological activity of newly designed molecules and understanding their interaction with biological targets. mdpi.com

Enzyme Inhibition Studies and Target Identification

Derivatives of this compound have been identified as potent inhibitors of various enzymes, making them attractive candidates for drug development. nih.govnih.gov

A significant area of research is their inhibitory activity against receptor tyrosine kinases (RTKs), which are crucial in cancer pathogenesis. nih.govresearchgate.net For example, certain cyclohexane-1,3-dione derivatives have shown potent inhibitory activity against c-Met kinase, a key enzyme in non-small-cell lung cancer (NSCLC). researchgate.netacs.org Molecular docking studies have revealed that these compounds can effectively bind to the active site of the enzyme. researchgate.net

Another important target is the Staphylococcal thioredoxin reductase (SaTR), an essential enzyme for the survival of Staphylococcus aureus. nih.gov Dimedone-coupled 2,3-dihydrofuran derivatives have been designed and synthesized as inhibitors of SaTR. nih.gov These compounds act as competitive inhibitors for the NADPH binding site of the enzyme, thereby disrupting its function. nih.gov

Furthermore, some derivatives have been investigated as inhibitors of Pim-1 kinase, another important target in cancer therapy. nih.gov

Antimicrobial Activity Research (e.g., antibacterial, antifungal)

Derivatives of this compound have demonstrated significant antimicrobial activity against a range of pathogens. nih.govnih.gov

Antibacterial Activity: Pyrazole-dimedone hybrid compounds have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Several of these compounds have shown notable activity against strains like Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis. nih.gov For instance, compound 4k was found to be the most active against B. subtilis with a Minimum Inhibitory Concentration (MIC) of 8 µg/L, while compound 4b showed the best activity against B. subtilis and E. faecalis with an MIC of 16 µg/L. nih.gov

Dimedone-coupled dihydrofuran scaffolds have also been investigated for their anti-Staphylococcal activity. nih.gov One such derivative, DDHF20, was found to be a potent inhibitor of Staphylococcal thioredoxin reductase (SaTR), an enzyme crucial for the pathogen's defense against oxidative stress. nih.gov

Antifungal Activity: The antifungal potential of pyrazole-dimedone derivatives has also been explored. nih.gov Compound 4o from this series was identified as the most active against Candida albicans, with a MIC value of 4 µg/L. nih.gov

Interactive Data Table: Antimicrobial Activity of Pyrazole-Dimedone Derivatives nih.gov

Compound S. aureus (MIC µg/L) E. faecalis (MIC µg/L) B. subtilis (MIC µg/L) C. albicans (MIC µg/L)
4b 32 16 16 64
4e 16 32 32 32
4k 32 64 8 16
4l 16 32 32 32
4o 32 64 64 4
Ciprofloxacin 4 4 4 -

Anticarcinogenic and Antioxidant Potential

The therapeutic potential of this compound derivatives extends to cancer treatment and antioxidant applications. researchgate.netnih.gov

Anticarcinogenic Potential: Several studies have highlighted the anticancer properties of dimedone derivatives. nih.govnih.gov Modified 4-hydroxyquinolone analogues incorporating a dimedone core have been evaluated against various cancer cell lines, including colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) cancer cells. nih.gov Compound 3g from this series demonstrated promising results with significant IC₅₀ values across all tested cell lines. nih.gov

Furthermore, heterocyclic compounds derived from dimedone have been synthesized and tested for their inhibitory activities against different cancer cell lines and specific kinases like tyrosine kinases and Pim-1 kinase. nih.gov Compounds such as 5b, 5e, 5f, 7c, 11b, 12c, 12d, 13d, 14b, 16c, and 16d were found to be effective inhibitors of tyrosine kinases. nih.gov

Antioxidant Potential: Dimedone derivatives have also been recognized for their antioxidant properties. researchgate.netdergipark.org.tr The antioxidant activity of these compounds is often evaluated using various in vitro assays, such as the DPPH radical scavenging assay and the ABTS radical cation scavenging method. nih.govnih.govwur.nl The ability of these derivatives to scavenge free radicals contributes to their potential in mitigating oxidative stress-related diseases. nih.gov

Agrochemical Research and Development

In addition to their medicinal applications, derivatives of this compound play a crucial role in the development of new agrochemicals, particularly herbicides. acs.orgnih.gov

Herbicidal Activity Studies

The cyclohexane-1,3-dione skeleton is a common molecular fragment in a class of both natural and synthetic herbicides. nih.gov These compounds often act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for plastoquinone (B1678516) biosynthesis in plants. nih.gov Inhibition of HPPD leads to a reduction in plastoquinone, which in turn affects photosynthetic electron transport and carotenoid biosynthesis, ultimately causing bleaching of the plant foliage. nih.gov

Researchers have designed and synthesized numerous aryloxyacetic acid derivatives containing a 1,3-dicarbonyl unit from dimedone as HPPD inhibitors. beilstein-journals.org Many of these compounds have shown promising inhibitory activity against Arabidopsis thaliana HPPD and significant herbicidal activities in greenhouse tests. beilstein-journals.org For instance, compound II4 exhibited high herbicidal activity in pre-emergence treatments, comparable to the commercial herbicide mesotrione, and demonstrated safety for use in maize fields. beilstein-journals.org

The structural features of these derivatives, such as the substituents on the cyclohexane (B81311) ring, have been found to influence their herbicidal efficacy. nih.govbeilstein-journals.org For example, the introduction of methyl groups at the 5-position of the 1,3-cyclohexane ring was found to be detrimental to herbicidal activity. beilstein-journals.org

Materials Science and Functional Materials

Derivatives of this compound, commonly known as dimedone, are valuable precursors in the development of advanced materials due to their unique chemical structure. The reactivity of the diketone functional groups allows for a variety of chemical modifications, leading to the synthesis of specialized polymers, resins, and functional materials with tailored properties.

Polymer and Resin Precursors

While direct evidence for the use of this compound as a primary monomer in large-scale commercial polymer and resin production is not extensively documented in the reviewed literature, its structural motifs are present in related compounds used in polymer chemistry. For instance, other cyclic compounds, such as 1,4-cyclohexanedimethanol (B133615) (CHDM), are utilized in the synthesis of polyesters, imparting enhanced thermal stability and mechanical properties. mdpi.com The rigid cyclic structure of such monomers can contribute to polymers with higher glass transition temperatures and improved chemical resistance.

Theoretically, the dicarbonyl functionality of this compound could allow it to act as a building block in condensation polymerization reactions. However, specific research detailing its incorporation into polyester (B1180765) or epoxy resin backbones is limited. The primary application in this domain appears to be in more specialized or niche areas rather than as a bulk commodity monomer.

Fluorescent Materials and Dyes

The dimedone moiety has been successfully utilized in the synthesis of novel fluorescent materials and dyes. Its chemical structure serves as a versatile scaffold for the construction of complex dye molecules with specific spectroscopic properties.

Research has demonstrated the synthesis of new bifunctional reactive dyes, including bis(monochlorotriazine) (MCT) and heterobifunctional (monochlorotriazine / sulphatoethylsulphone) (MCT/SES) dyes, using a dimedone derivative. researchgate.netchegg.com These dyes have shown potential for applications in the textile industry, exhibiting good color strength and lightfastness when applied to cotton, silk, and wool fabrics. researchgate.netchegg.com The synthesis process involves coupling the dimedone moiety with diazonium salts containing reactive groups, leading to the formation of azo dyes. researchgate.netchegg.com

Furthermore, the core structure of dimedone is related to those used in the creation of fluorescent probes. For example, derivatives of 4-bora-3a,4a-diaza-s-indacene (BODIPY®) dyes, which are known for their sharp fluorescence emission, share structural similarities with indacene. rsc.org The synthesis of such complex fluorescent molecules often involves multi-step chemical reactions where a diketone, similar in reactivity to dimedone, can be a key intermediate.

Analytical Chemistry Applications

This compound is a well-established reagent in the field of analytical chemistry, primarily owing to its high specificity for certain functional groups.

Derivatization for Chromatographic and Spectrophotometric Analysis

The specific reactivity of this compound with aldehydes has been exploited to develop methods for their analysis using modern instrumental techniques like high-performance liquid chromatography (HPLC) and spectrophotometry. sigmaaldrich.com By converting aldehydes into their dimedone derivatives, their detectability and chromatographic behavior can be significantly improved.

This process, known as derivatization, is particularly useful for analyzing low molecular weight aldehydes, such as formaldehyde, which can be challenging to measure directly. sigmaaldrich.com The resulting derivatives are typically less volatile and more amenable to separation by HPLC. Furthermore, the derivatives often possess chromophores that absorb ultraviolet (UV) light, allowing for sensitive detection using a UV-Vis spectrophotometric detector. This approach enables the quantification of aldehydes in various matrices with high accuracy and precision.

Analytical Application Technique Target Analyte Principle
Qualitative AnalysisMelting Point DeterminationAldehydesFormation of crystalline derivatives with characteristic melting points.
Quantitative AnalysisHigh-Performance Liquid Chromatography (HPLC)Formaldehyde and other low molecular weight aldehydesDerivatization to improve chromatographic separation and UV detection. sigmaaldrich.com
Spectrophotometric AnalysisUV-Vis SpectrophotometryAldehydesFormation of derivatives with strong UV absorbance for quantification.

Green Chemistry Initiatives in 4,4 Dimethyl 1,3 Cyclohexanedione Research

Sustainable Synthesis Methodologies

The traditional synthesis of 4,4-Dimethyl-1,3-cyclohexanedione often involves a multi-step process that includes a Michael addition followed by a Dieckmann cyclization. acs.orgchegg.comchegg.comstudycorgi.com While effective, this pathway can involve harsh reagents and generate significant waste. In response, researchers are exploring more sustainable alternatives that align with the principles of green chemistry.

One-pot synthesis is a key strategy in developing sustainable methodologies for producing dimedone and its derivatives. acs.org This approach simplifies procedures, reduces the need for purification of intermediates, and consequently minimizes solvent and energy consumption. For instance, a one-pot process involving a Michael addition, Dieckmann cyclization, basic ester hydrolysis, and thermal decarboxylation has been highlighted as a pedagogically valuable experiment that also embodies green chemistry principles. acs.org

Furthermore, the development of multicomponent reactions (MCRs) for the synthesis of dimedone derivatives represents a significant advancement in sustainable synthesis. mdpi.comresearchgate.net MCRs are highly efficient, allowing for the construction of complex molecules in a single step from multiple starting materials, which inherently increases atom economy and reduces waste. mdpi.com These reactions are often amenable to the use of green solvents and catalysts, further enhancing their environmental credentials.

Reduction of Hazardous Reagents and Waste Minimization

A primary focus of green chemistry initiatives is the reduction or elimination of hazardous reagents and the minimization of waste. In the context of this compound synthesis and its subsequent reactions, several strategies have been employed to achieve these goals.

One notable area of improvement is in reduction reactions. Traditional methods for the reduction of dimedone to 3,3-dimethylcyclohexanone have utilized toxic and corrosive reagents such as dichromate in sulfuric acid. mdpi.com More sustainable approaches now employ heterogeneously catalyzed hydrogenation, which avoids these hazardous substances and reduces waste formation. mdpi.com For example, the use of palladium supported on an ion-exchange resin like Amberlyst 15® allows for the selective hydrogenation of dimedone without the need for strong, corrosive acids, thereby preventing the formation of salt byproducts during neutralization. mdpi.com

The use of polymer-supported reagents is another effective strategy for minimizing hazardous waste. These reagents, where the active chemical is bound to a polymer backbone, can be easily filtered and removed from the reaction mixture, simplifying purification and reducing the generation of contaminated waste streams. For instance, polymer-supported peracid can be used for epoxidation reactions, replacing potentially explosive reagents like meta-chloroperoxybenzoic acid (m-CPBA) and avoiding chlorinated waste.

The following table provides a comparative overview of traditional versus greener reagents used in reactions involving this compound.

Reaction TypeTraditional ReagentHazards/WasteGreener AlternativeBenefits
Reduction Dichromate/H₂SO₄Highly toxic, corrosive, heavy metal wastePd/Amberlyst 15® with H₂Avoids toxic and corrosive reagents, minimizes salt waste
Oxidation m-CPBAPotentially explosive, chlorinated wastePolymer-supported peracidReduced explosion hazard, elimination of chlorinated waste

Utilization of Environmentally Benign Solvents (e.g., water, solvent-free conditions)

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction mixture. nih.gov Research into the synthesis of this compound and its derivatives has increasingly focused on the use of environmentally benign solvents such as water and glycerol, as well as conducting reactions under solvent-free conditions.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.netresearchgate.net Several multicomponent reactions involving dimedone have been successfully carried out in aqueous media, often with the aid of surfactants to overcome the low solubility of organic reactants. researchgate.net For example, the synthesis of various heterocyclic compounds from dimedone and aldehydes has been efficiently achieved in water using catalysts like p-toluenesulfonic acid (p-TSA), with excellent yields. researchgate.net

Glycerol, a byproduct of biodiesel production, is another promising green solvent. It is biodegradable, non-toxic, and has a high boiling point, making it suitable for a range of reactions. researchgate.net Catalyst-free multicomponent reactions of 1,3-cyclohexanediones (including dimedone), formaldehyde, and other substrates have been shown to proceed efficiently in glycerol, yielding complex molecular structures in good yields. researchgate.net

Solvent-free, or "neat," conditions represent the ultimate green chemistry approach to eliminating solvent waste. researchgate.net Several reactions for the synthesis of dimedone derivatives have been successfully conducted under solvent-free conditions, often with the aid of a catalyst and sometimes with microwave or ultrasound irradiation to accelerate the reaction. researchgate.net These methods not only eliminate solvent waste but can also lead to shorter reaction times and simpler product isolation.

The table below summarizes various green solvent and solvent-free approaches for reactions involving this compound.

Reaction TypeSolvent/ConditionCatalystKey Advantages
Multicomponent reaction Waterp-Toluenesulfonic acidEnvironmentally benign, high yields
Multicomponent reaction GlycerolCatalyst-freeRenewable solvent, good yields, easy product separation
Polyhydroquinoline synthesis Solvent-freeSBA-Pr-SO₃HElimination of solvent waste, short reaction times, high yields

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. nih.gov High atom economy is crucial for minimizing waste and maximizing resource utilization.

C₆H₁₀O (Mesityl Oxide) + C₇H₁₂O₄ (Diethyl Malonate) → C₈H₁₂O₂ (Dimedone) + 2 C₂H₅OH (Ethanol) + CO₂ (Carbon Dioxide)

Calculation of Atom Economy:

Molecular Weight of Desired Product (Dimedone): 140.18 g/mol

Sum of Molecular Weights of Reactants:

Mesityl Oxide (C₆H₁₀O): 98.14 g/mol

Diethyl Malonate (C₇H₁₂O₄): 160.17 g/mol

Total: 258.31 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (140.18 / 258.31) x 100 ≈ 54.3%

Catalytic Systems for Enhanced Sustainability

The use of catalysts is a cornerstone of green chemistry, as they can significantly enhance reaction rates, improve selectivity, and reduce energy consumption, often under milder reaction conditions. In the context of this compound synthesis and its applications, a variety of catalytic systems have been developed to improve sustainability.

Similarly, the use of a palladium catalyst supported on Amberlyst 15® for the selective reduction of dimedone offers high activity and selectivity, and the catalyst can be recycled multiple times without a noticeable decrease in performance. mdpi.com Other examples include the use of nanoporous solid acid catalysts like SBA-Pr-SO₃H for the synthesis of 1,4-dihydropyridines from dimedone under solvent-free conditions, which also demonstrates excellent reusability.

The table below highlights some of the catalytic systems used in green reactions involving this compound, along with their performance and reusability.

CatalystReactionSolvent/ConditionYield (%)Reusability (cycles)
CuFe₂O₄@SiO₂@C₃-Pyrazole-C₄SO₃-H₂PW Polyhydroquinoline synthesisSolvent-freeHighMultiple
Pd/Amberlyst 15® Selective reduction of dimedoneMethanol97Several
SBA-Pr-SO₃H 1,4-Dihydropyridine (B1200194) synthesisSolvent-freeExcellentNot specified
UiO-66-Pyca-Ce(III) Asymmetric Hantzsch condensationAmbient temperature90Multiple

These examples demonstrate the significant progress being made in the development of sustainable catalytic systems for the synthesis and modification of this compound, paving the way for more environmentally friendly chemical manufacturing processes.

Q & A

Basic Questions

Q. How can researchers confirm the identity and purity of 4,4-Dimethyl-1,3-cyclohexanedione?

  • Methodology :

  • Spectroscopic Analysis : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to verify structural features (e.g., two methyl groups at C4 and diketone groups at C1/C3). Compare peaks with PubChem data (e.g., InChI key, molecular formula) .
  • Mass Spectrometry (MS) : Confirm molecular weight (140.18 g/mol) via high-resolution MS (HRMS) or GC-MS .
  • Melting Point Determination : Compare experimental values with literature data (if available) using differential scanning calorimetry (DSC) .

Q. What safety protocols should be followed when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous waste. Avoid contact with water bodies .
  • Emergency Procedures : For skin/eye exposure, rinse immediately with water for 15+ minutes. Seek medical attention if irritation persists .

Q. What are the key physical properties of this compound relevant to experimental design?

  • Methodology :

  • Density and Solubility : Determine experimentally using pycnometry and solubility tests in solvents (e.g., ethanol, DCM). Compare with analogous cyclohexanone derivatives (e.g., 4,4-dimethylcyclohexanone: density 0.932 g/cm³) .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures .

Advanced Research Questions

Q. How can the reactivity of the diketone groups in this compound be exploited for synthetic applications?

  • Methodology :

  • Nucleophilic Additions : React with Grignard reagents to form tertiary alcohols. Monitor via TLC and isolate products via column chromatography .
  • Condensation Reactions : Use enolate chemistry to synthesize fused rings (e.g., Knorr pyrrole synthesis). Optimize conditions (base, temperature) using DOE (Design of Experiments) .

Q. What strategies can resolve contradictions in reported physical or spectral data for this compound?

  • Methodology :

  • Data Validation : Cross-reference with authoritative databases (NIST, PubChem) and replicate experiments under standardized conditions (e.g., 25°C for density measurements) .
  • Purity Assessment : Use HPLC with UV detection to quantify impurities. Repurify via recrystallization (e.g., ethanol/water) if needed .

Q. How can researchers design a kinetic study to investigate the compound’s stability under acidic/basic conditions?

  • Methodology :

  • pH-Varied Experiments : Prepare buffered solutions (pH 1–13) and monitor degradation via UV-Vis spectroscopy at λ_max. Calculate rate constants using pseudo-first-order kinetics .
  • Product Identification : Use LC-MS or 1H^1 \text{H} NMR to characterize degradation products (e.g., ring-opened dicarboxylic acids) .

Q. What advanced techniques are recommended for studying its interactions with biological macromolecules?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity to enzymes (e.g., ketoreductases).
  • Molecular Dynamics (MD) Simulations : Model docking with proteins using software like AutoDock. Validate with in vitro assays .

Methodological Tables

Property Experimental Technique Reference
Structural Confirmation1H^1 \text{H} NMR, HRMS
Thermal StabilityTGA/DSC
Reaction KineticsUV-Vis Spectroscopy
Purity AssessmentHPLC

Key Notes

  • Avoid Commercial Sources : Reliable data should be sourced from PubChem, NIST, or peer-reviewed journals .
  • Safety Compliance : Adhere to protocols in SDS sheets for hazardous material handling .

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Feasible Synthetic Routes

Reactant of Route 1
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4,4-Dimethyl-1,3-cyclohexanedione
Reactant of Route 2
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4,4-Dimethyl-1,3-cyclohexanedione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.